molecular formula C26H22N4O2 B4081182 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline

8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline

Cat. No.: B4081182
M. Wt: 422.5 g/mol
InChI Key: UNXLORJOGYXZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that features a quinoline core substituted with a nitro group and a piperazine ring attached to a fluorenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the nitro group at the 5-position. The piperazine ring is then attached to the quinoline core, and finally, the fluorenyl group is introduced to the piperazine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The fluorenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of fluorenyl-substituted quinoline derivatives.

Scientific Research Applications

8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, altering cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

  • 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-chloroquinoline
  • 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-methoxyquinoline

Uniqueness

What sets 8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline apart is its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or improved material characteristics

Properties

IUPAC Name

8-[4-(9H-fluoren-9-yl)piperazin-1-yl]-5-nitroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c31-30(32)23-11-12-24(25-22(23)10-5-13-27-25)28-14-16-29(17-15-28)26-20-8-3-1-6-18(20)19-7-2-4-9-21(19)26/h1-13,26H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXLORJOGYXZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C5=C6C(=C(C=C5)[N+](=O)[O-])C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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